molecular formula C18H23N3O3S3 B3007281 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 899958-81-7

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No. B3007281
CAS RN: 899958-81-7
M. Wt: 425.58
InChI Key: MEXBXFYRUINFAP-UHFFFAOYSA-N
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Description

The compound "N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds with a piperidine-4-carboxamide core. This core structure is common in various synthesized compounds that have been studied for their biological activities, including anti-bacterial, anti-angiogenic, herbicidal, and inotropic effects .

Synthesis Analysis

The synthesis of related piperidine-4-carboxamide derivatives typically involves multiple steps, starting from basic building blocks such as benzenesulfonyl chloride or ethyl isonipecotate, leading to intermediate compounds that are further reacted with various substituted amides or other functional groups to yield the target compounds . The synthesis process often requires the use of weak bases and polar aprotic solvents to facilitate the reactions .

Molecular Structure Analysis

The molecular structure of piperidine-4-carboxamide derivatives is characterized using spectroscopic methods such as 1H-NMR, IR, and mass spectrometry. These techniques help elucidate the structure by providing information about the molecular framework and the nature of substituents attached to the core piperidine ring .

Chemical Reactions Analysis

The piperidine-4-carboxamide derivatives undergo various chemical reactions during their synthesis. These reactions include the formation of oxadiazole, isoxazole, and thiazole rings, as well as the attachment of carboxamide or thiocarboxamide groups . The specific chemical reactions and the resulting biological activities are influenced by the nature of the substituents and the presence of electron-donating or withdrawing groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine-4-carboxamide derivatives are influenced by their molecular structure. These properties determine the compound's solubility, stability, and reactivity, which are crucial for their biological activity and potential therapeutic applications. The presence of different substituents can significantly alter these properties, affecting the compound's efficacy in biological assays .

Relevant Case Studies

Case studies involving piperidine-4-carboxamide derivatives have demonstrated a range of biological activities. For instance, some derivatives have shown moderate to high anti-bacterial activity against both Gram-negative and Gram-positive bacteria . Others have exhibited significant anti-angiogenic effects in the chick chorioallantoic membrane model and DNA cleavage activities, suggesting potential as anticancer agents . Additionally, certain derivatives have been identified as potential inhibitors of D1 protease in plants, with herbicidal activities , and some have shown positive inotropic effects, which could be beneficial in treating heart conditions .

Scientific Research Applications

Heterocyclic Synthesis Applications

  • Thiophene Derivatives Synthesis : A study by Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which involved coupling 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with other compounds to yield various derivatives including pyrazole and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Antimicrobial and Antitumor Activity

  • Antimicrobial and Antitumor Properties : Babu et al. (2013) synthesized biologically active derivatives of tetrahydrobenzo[b]thiophene, which exhibited significant activities against bacterial and fungal strains (Babu et al., 2013).
  • Thiazole Derivatives and Antitumor Activity : Research by Ostapiuk et al. (2017) involved the synthesis of thiazole derivatives, with some showing a high ability to inhibit the in vitro growth of human tumor cells (Ostapiuk et al., 2017).

Synthesis of Novel Compounds

  • Isoindoloquinazoline, Pyrimidine, and Thiazine Derivatives : Abdel-latif et al. (2011) discussed the synthesis of various novel derivatives including thiazine, starting from compounds like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene (Abdel-latif et al., 2011).

Biological Properties

  • Antibacterial and Antifungal Activities : Shafi et al. (2021) synthesized benzothiazole derivatives that showed good antibacterial and antifungal activities (Shafi et al., 2021).

Structural Analysis and Characterization

  • Crystal Structure Analysis : Vasu et al. (2004) characterized a related compound, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, using X-ray diffraction methods (Vasu et al., 2004).

Safety And Hazards

Without specific information, it’s hard to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications, such as in pharmaceuticals or materials science .

properties

IUPAC Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S3/c1-12-4-5-14-15(11-12)26-18(19-14)20-17(22)13-6-8-21(9-7-13)27(23,24)16-3-2-10-25-16/h2-3,10,12-13H,4-9,11H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXBXFYRUINFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

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